4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

Epigenetics LSD1 inhibition Structure-based drug design

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (CAS 483348-24-9) is a synthetic small molecule (molecular formula C₁₈H₂₂N₄O₃S, molecular weight 374.46 g/mol) belonging to the sulfonyl piperazine benzohydrazide class. Structurally defined by a 4-benzylpiperazine moiety linked through a sulfonyl bridge to a benzohydrazide core, it is cataloged by Santa Cruz Biotechnology (sc-348601), Enamine (EN300-11326, 95% purity), and ChemBase (CB241076).

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 483348-24-9
Cat. No. B2430933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide
CAS483348-24-9
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN
InChIInChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23)
InChIKeyVZRFDKHBVRRDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (CAS 483348-24-9): Sulfonyl Piperazine Benzohydrazide for Targeted Proteomics and Drug Discovery Screening


4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (CAS 483348-24-9) is a synthetic small molecule (molecular formula C₁₈H₂₂N₄O₃S, molecular weight 374.46 g/mol) belonging to the sulfonyl piperazine benzohydrazide class . Structurally defined by a 4-benzylpiperazine moiety linked through a sulfonyl bridge to a benzohydrazide core, it is cataloged by Santa Cruz Biotechnology (sc-348601), Enamine (EN300-11326, 95% purity), and ChemBase (CB241076) [1]. It is designated for biochemical use in proteomics research and has been cited in studies investigating antiviral activity against Zika virus, enzyme inhibition (e.g., laccase), and cancer cell growth modulation [2][3].

Why 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide Cannot Be Replaced by Generic Sulfonyl Piperazine or Benzohydrazide Analogs


Although the sulfonyl piperazine benzohydrazide scaffold is widely used in drug discovery, the combination of a benzylpiperazine substituent and a free hydrazide terminal in 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide creates functional opportunities that are absent in close analogs. The 4-benzylpiperazine ring enhances lipophilicity and provides a distinct pharmacophore for receptor interactions, as demonstrated in adenosine A₂B antagonists containing the 4-benzylpiperazin-1-ylsulfonylphenyl motif (Ki = 1.15 nM) [1]. In contrast, the methylpiperazine analog Seclidemstat (IC₅₀ LSD1 = 127 nM) has a hydrazone-derived Schiff base and targets a different enzyme class . The free hydrazide functionality is essential for proteomics probe design and for conjugation to aldehydes/ketones, which is sterically precluded in isomeric compounds such as ZL0454 (BRD4 inhibitor, IC₅₀ BD1 = 49 nM, BD2 = 32 nM) that share the same molecular formula (C₁₈H₂₂N₄O₃S) but are structurally unrelated azo dyes . Simple analogs such as 4-(methylsulfonyl)benzohydrazide lack the piperazine ring entirely, forfeiting key receptor-binding capabilities .

Quantitative Differentiation Evidence for 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (CAS 483348-24-9)


Structural Differentiation: Free Hydrazide vs. Schiff Base in LSD1/Epigenetic Inhibitor Analogs

Seclidemstat (CAS 1423715-37-0) is an N'-substituted benzohydrazide LSD1 inhibitor with a methylpiperazine-sulfonyl core and a hydrazide-derived Schiff base (IC₅₀ = 127 nM ). In contrast, 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide retains a free –CONHNH₂ terminal group , which enables aldehyde/ketone capture, hydrazone library diversification, and activity-based protein profiling, none of which is possible with Seclidemstat. This makes the target compound distinct from advanced LSD1 leads.

Epigenetics LSD1 inhibition Structure-based drug design

Molecular Formula Isomerism: Same Formula C₁₈H₂₂N₄O₃S but Divergent Biological Targets

ZL0454 (CAS 2229042-77-5) and 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide share the molecular formula C₁₈H₂₂N₄O₃S and a molecular weight of 374.46 g/mol . Despite this, ZL0454 is an azo-dye derivative (4-[2-(2-amino-4-hydroxy-5-methylphenyl)diazen-1-yl]-N-cyclopentylbenzene-1-sulfonamide) that acts as a BRD4 bromodomain inhibitor (BRD4 BD1 IC₅₀ = 49 nM, BD2 IC₅₀ = 32 nM) . The target compound contains a benzylpiperazine sulfonyl benzohydrazide structure with no azo linkage and a different target profile that includes laccase inhibition and antiviral activity against Zika virus [1]. Procurement confusion between these two compounds has been observed in vendor databases.

Chemical biology Target identification Epigenetic reader domains

N-Benzyl vs. N-Methyl Piperazine Differentiation: Impact on CB1 Receptor Antagonism and Lipophilicity

The benzylpiperazine substituent in 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide distinguishes it from methylpiperazine analogs such as Seclidemstat. In the class of sulfonyl piperazine derivatives, the N-benzyl modification is a key feature of cannabinoid-1 (CB1) receptor inverse agonists. For instance, 1-sulfonyl-4-acylpiperazines with aryl/benzyl N-substituents have been reported as selective CB1 inverse agonists with EC₅₀ values as low as 0.5 nM [1]. The target compound retains the benzylpiperazine characteristic shared by patented obesity-targeting compounds (e.g., PMID26161824-Compound-184), whereas Seclidemstat uses a methylpiperazine with an LSD1 selectivity profile [2]. The logP difference between benzyl (estimated logP ≈ 2.5) and methyl (estimated logP ≈ 1.2) piperazine derivatives will influence membrane permeability and formulation strategies.

Cannabinoid receptor Obesity GPCR pharmacology

Benzylpiperazine-Sulfonyl Motif in Adenosine A₂B Receptor Antagonism: Potency of the Pharmacophore Core

Analogs of the target compound, which share the 4-benzylpiperazin-1-ylsulfonylphenyl core, have demonstrated high potency at the adenosine A₂B receptor. In BindingDB, 8-(4-(4-benzylpiperazin-1-ylsulfonyl)phenyl)-1-ethyl-1H-purine-2,6(3H,7H)-dione (CHEMBL519813) exhibited a Ki of 1.15 nM and an IC₅₀ of 4.49 nM for the human A₂B receptor [1]. Its N-propyl analog (CHEMBL212625) showed a Ki value in the same low nanomolar range [2]. The target compound incorporates the identical 4-benzylpiperazin-1-ylsulfonylphenyl moiety, suggesting a shared pharmacophore for adenosine receptor recognition [3].

Adenosine receptor GPCR signaling Inflammation

Analytical Identity Verification: Distinct HPLC and InChI Key to Prevent Batch-Level Confusion with Isomers

For procurement quality assurance, 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide can be unequivocally identified by its InChI Key VZRFDKHBVRRDNT-UHFFFAOYSA-N and a purity specification of ≥95% (HPLC, Enamine EN300-11326 [1]). This analytical fingerprint distinguishes it from structurally related compounds such as 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid (CAS not available, but meta-substituted) and 4-[(4-benzylpiperazin-1-yl)sulfonyl]aniline (CAS 905311-24-2), which have different HPLC retention times and distinct InChI Keys . Santa Cruz Biotechnology offers the compound in 1 g and 5 g quantities (sc-348601, $325 and $963, respectively) .

Chemical procurement Analytical quality control Compound identity verification

Recommended Research and Procurement Application Scenarios for 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide


Activity-Based Protein Profiling (ABPP) Probe Development Using the Free Hydrazide Handle

The free terminal -CONHNH₂ group in 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide enables direct conjugation to aldehyde- or ketone-bearing activity-based probes, fluorescent reporters, or affinity tags via hydrazone formation under mildly acidic conditions (pH 4.5–5.5) [1]. This chemistry is precluded in the hydrazone-blocked LSD1 inhibitor Seclidemstat. Researchers can use the benzylpiperazine sulfonyl core to target the adenosine A₂B receptor pharmacophore, which has been validated by analogs with Ki values as low as 1.15 nM [2], and simultaneously attach a reporter group via the hydrazide terminal for pull-down or imaging experiments. Recommended procurement: ≥5 mg scale for initial probe synthesis; Enamine EN300-11326 (95% purity) or Santa Cruz sc-348601 (1 g/$325).

Zika Virus Antiviral Screening and NS2B-NS3 Protease Inhibition

The target compound and related aryl benzoyl hydrazide derivatives have demonstrated antiviral activity against Zika virus in Vero cells and SNB-19 cells, with reduction in cytopathic effect (CPE) at micromolar concentrations [1]. BindingDB data for structurally analogous sulfonyl piperazine benzohydrazides show Zika NS2B-NS3 protease IC₅₀ values of 1.90 μM [2]. The benzylpiperazine substituent may enhance cellular permeability relative to simpler sulfonyl benzohydrazide analogs. This compound is suitable for inclusion in focused screening libraries targeting flavivirus replication. Recommended procurement: 5–10 mg scale for pilot screening; verify InChI Key VZRFDKHBVRRDNT-UHFFFAOYSA-N to avoid confusion with the BRD4 inhibitor ZL0454 (same molecular formula).

GPCR Ligand Discovery: Adenosine A₂B and Cannabinoid CB1 Receptor SAR Expansion

The 4-benzylpiperazin-1-ylsulfonylphenyl core is a validated pharmacophore for two distinct GPCR targets: adenosine A₂B (antagonist, Ki = 1.15 nM) [1] and cannabinoid CB1 (inverse agonist, EC₅₀ as low as 0.5 nM for related 1-sulfonyl-4-acylpiperazines) [2]. The target compound combines this core with a hydrazide group, providing a starting point for parallel medicinal chemistry campaigns. Modifications of the hydrazide (e.g., condensation with aryl aldehydes to generate hydrazone libraries) can rapidly expand SAR coverage. Metabolic stability may benefit from the benzylpiperazine over the methylpiperazine variant due to increased lipophilicity (estimated ΔlogP ≈ +1.3) that alters CYP450 susceptibility profiles. Recommended procurement: 100 mg to 1 g scale for library synthesis; Enamine (EN300-11326) or Santa Cruz (sc-348601).

Proteomics Research Tool and Negative Control for LSD1 Inhibitor Studies

Unlike the LSD1 inhibitor Seclidemstat (IC₅₀ = 127 nM), 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide is designated by vendors specifically for proteomics research applications and biochemical studies [1][2]. The free hydrazide group makes it a candidate for use as a negative control compound in LSD1 inhibition assays where the Schiff base functionality is required for activity. It can also serve as a vehicle control compound when dissolved in DMSO (recommended storage: -20°C, desiccated) for cellular assays involving benzylpiperazine-containing test compounds. Procurement: Santa Cruz sc-348601 (1 g or 5 g) includes a Certificate of Analysis (CoA) with lot-specific purity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.